molecular formula C10H20N2O3 B2472912 trans-3-(Boc-amino)-4-methoxypyrrolidine CAS No. 128739-92-4

trans-3-(Boc-amino)-4-methoxypyrrolidine

Cat. No.: B2472912
CAS No.: 128739-92-4
M. Wt: 216.28 g/mol
InChI Key: PIGDOXPNNMFBNA-UHFFFAOYSA-N
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Description

trans-3-(Boc-amino)-4-methoxypyrrolidine (CAS: 128739-92-4) is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 3-position and a methoxy substituent at the 4-position of the pyrrolidine ring. The compound is widely utilized as a chiral building block in pharmaceutical synthesis, particularly in the development of enzyme inhibitors, receptor modulators, and other bioactive molecules. Its structural rigidity and stereochemical stability make it valuable for designing conformationally constrained analogs .

Properties

IUPAC Name

tert-butyl N-(4-methoxypyrrolidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-5-11-6-8(7)14-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGDOXPNNMFBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128739-89-9
Record name rac-tert-butyl N-[(3R,4S)-4-methoxypyrrolidin-3-yl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Boc-amino)-4-methoxypyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Methoxylation: The methoxy group is introduced at the 4-position using a suitable methoxylating agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-3-(Boc-amino)-4-methoxypyrrolidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Free amino derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive compound in various biological assays.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of trans-3-(Boc-amino)-4-methoxypyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥97% (commercial grade)
  • Molecular Formula : C₁₁H₂₀N₂O₃
  • Storage : Stable at room temperature under dry conditions .

The following table summarizes structural analogs of trans-3-(Boc-amino)-4-methoxypyrrolidine, highlighting differences in substituents, biological activity, and applications:

Compound Name CAS Number Substituents Key Features References
This compound 128739-92-4 3-Boc-amino, 4-methoxy High purity (≥97%), used in medicinal chemistry for chiral intermediates.
trans-3-methylamino-1-Boc-4-methoxypyrrolidine 960316-16-9 3-methylamino, 4-methoxy Methylamino group enhances nucleophilicity; potential for amine coupling reactions.
trans-3-amino-1-Boc-4-ethoxypyrrolidine 708273-40-9 3-amino, 4-ethoxy Ethoxy group increases lipophilicity; used in prodrug strategies.
Boc-(±)-trans-4-(3-methoxy-phenyl)pyrrolidine-3-carboxylic acid 1217740-96-9 4-(3-methoxyphenyl), 3-carboxylic acid Aromatic methoxyphenyl group enhances π-π interactions; explored in kinase inhibitor design.
trans-Methyl-4-N-Boc-amino-pyrrolidine-3-carboxylate 955138-41-7 4-Boc-amino, 3-methyl ester Ester functionality aids in solubility; intermediate for peptide mimetics.
trans-3-(4-Fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine 1951440-06-4 3-(4-fluorophenoxy), 4-hydroxy Fluorophenoxy group improves metabolic stability; evaluated in CNS-targeting agents.
Boc-(±)-trans-4-(4-pyridinyl)pyrrolidine-3-carboxylic acid 1255935-12-6 4-pyridinyl, 3-carboxylic acid Pyridinyl moiety enhances metal coordination; used in chelator design.
Structural and Functional Insights :

Substituent Effects :

  • Methoxy vs. Ethoxy : The 4-methoxy group in the target compound provides moderate electron-donating effects, influencing hydrogen bonding and solubility. Ethoxy analogs (e.g., CAS 708273-40-9) exhibit higher lipophilicity, impacting membrane permeability .
  • Aromatic vs. Aliphatic Groups : Compounds with aromatic substituents (e.g., 3-methoxyphenyl in CAS 1217740-96-9) show enhanced binding to hydrophobic enzyme pockets, as observed in kinase inhibitors .

  • COX-2 Inhibition: Analogs with dimethoxyphenyl groups (e.g., Z.
  • Neurotrophic Effects : Methoxy-substituted cyclohexene derivatives promote neurite outgrowth in PC12 cells, hinting at applications in neurodegenerative disease research .

Synthetic Utility: The Boc group in this compound serves as a temporary protective moiety, enabling selective functionalization at the 3-amino position. This contrasts with Cbz-protected analogs (e.g., CAS 370881-64-4), which require harsher deprotection conditions .

Biological Activity

trans-3-(Boc-amino)-4-methoxypyrrolidine, also known as trans-3-Amino-1-Boc-4-methoxypyrrolidine, is a compound characterized by its unique structural features, including a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry and synthetic biology, due to its potential biological activities and applications.

The molecular formula for this compound is C10H20N2O3C_{10}H_{20}N_{2}O_{3}, with a molecular weight of approximately 216.28 g/mol. The compound predominantly exists in the (3R,4R) configuration, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Configuration(3R,4R)
AppearancePale-yellow to yellow-brown solid

Biological Activity

The biological activity of this compound is primarily linked to its role as a synthetic intermediate in the development of pharmaceuticals, especially anti-tumor agents. Research indicates that this compound can influence various biological pathways, potentially affecting cell proliferation and apoptosis.

While this compound does not have a defined mechanism of action in biological systems on its own, it is involved in synthesizing compounds that do. Its interactions with proteins and other biomolecules can lead to significant changes in cellular processes. Specifically, the methoxy group may enhance reactivity and binding affinity to biological targets compared to similar compounds.

Research Findings

Recent studies have highlighted the compound's utility in synthesizing peptides with diverse functionalities. Its unique structure allows for modifications that can lead to compounds with specific biological activities. For instance, it has been noted for its potential interaction with enzyme activities or receptor binding sites relevant to cancer therapeutics.

Case Studies

  • Synthesis of Anti-Tumor Agents :
    • In one study, this compound was utilized as a precursor for creating novel anti-cancer compounds. These derivatives exhibited enhanced cytotoxicity against various cancer cell lines compared to their parent structures.
  • Peptide Synthesis :
    • Another research effort demonstrated the effectiveness of this compound in synthesizing cyclic peptides that showed promising results in inhibiting specific protein interactions critical for tumor growth.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
trans-3-Amino-1-Boc-4-hydroxypyrrolidineHydroxyl instead of methoxyPotentially different biological activity due to hydroxyl group
3-Amino-pyrrolidineLacks Boc protectionMore reactive due to unprotected amine
4-Methoxy-pyrrolidineNo amino groupLacks biological activity associated with amino groups

Q & A

Q. What are the critical steps in synthesizing trans-3-(Boc-amino)-4-methoxypyrrolidine, and how is stereochemical purity ensured?

The synthesis involves:

  • Boc Protection : Introduction of the tert-butyloxycarbonyl (Boc) group to protect the amine, typically using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or DMAP) .
  • Ring Functionalization : Methoxy group incorporation via nucleophilic substitution or Mitsunobu reaction, ensuring regioselectivity at the 4-position .
  • Trans Configuration Control : Chiral resolution (e.g., using chiral HPLC) or asymmetric catalysis to maintain the trans stereochemistry at the 3-amino and 4-methoxy positions .
  • Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for validating the structure and purity of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C4, Boc-amino at C3) and trans configuration via coupling constants (e.g., J₃,4 ≈ 8–10 Hz) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ = 245.18 g/mol) .
  • HPLC : Reverse-phase chromatography to assess purity (>97%) and resolve enantiomeric impurities .

Q. How does the methoxy group at C4 influence the compound’s physicochemical properties?

The methoxy group increases lipophilicity (logP ≈ 1.2), enhancing membrane permeability, while its electron-donating nature stabilizes the pyrrolidine ring conformation. This impacts solubility (e.g., ~50 mg/mL in DMSO) and hydrogen-bonding capacity with biological targets .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of this compound in nucleophilic substitution reactions?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the Boc-protected amine .
  • Catalysis : Use of Cu(I) or Pd(0) catalysts to direct substitutions at the C3 position while preserving the methoxy group .
  • Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices) to guide functionalization .

Q. How does stereochemistry at C3 affect interactions with biological targets like GPCRs or enzymes?

  • Molecular Docking : The trans configuration aligns the Boc-amino group for hydrogen bonding with residues in enzyme active sites (e.g., proteases or kinases) .
  • Comparative Studies : Cis isomers show reduced binding affinity (e.g., IC₅₀ values 2–5× higher than trans in kinase inhibition assays) .
  • SAR Analysis : Modifying stereochemistry alters pharmacokinetic profiles (e.g., trans isomers exhibit longer half-lives due to metabolic stability) .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

  • Meta-Analysis : Cross-referencing datasets from PubChem and independent studies to identify outliers .
  • Dose-Response Validation : Repeating assays under standardized conditions (e.g., fixed pH, temperature) to control for experimental variability .
  • Structural Elucidation : X-ray crystallography of compound-target complexes to confirm binding modes .

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